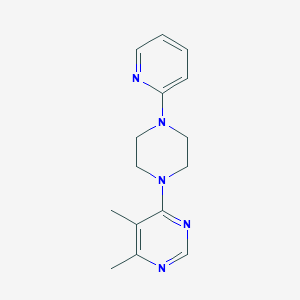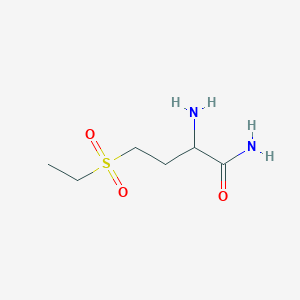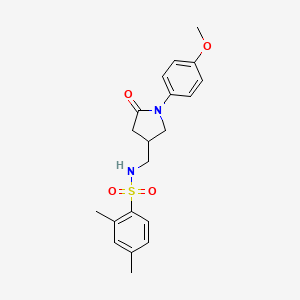
4,5-Dimethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,5-Dimethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the compound , has been the subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another study discussed the design and synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the general properties of its constituent parts. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Aplicaciones Científicas De Investigación
Pharmacology: Metabolite of Buspirone
This compound is a metabolite of buspirone, a medication primarily used to treat anxiety disorders. It may be involved in the pharmacokinetics of buspirone, potentially contributing to its therapeutic effects or side effects .
Medicinal Chemistry: Anti-tubercular Agents
Researchers have synthesized derivatives of this compound as potential anti-tubercular agents. These derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra, indicating their potential as new therapeutic agents for tuberculosis treatment .
Biochemistry: Derivatization Reagent
In biochemistry, this compound can serve as a derivatization reagent for carboxyl groups on peptides. This application is crucial for spectrophotometric analysis and structural studies of phosphopeptides, aiding in the understanding of peptide and protein functions .
Biotechnology: Anti-fibrosis Activity
Derivatives of this compound have been studied for their anti-fibrosis activity. Some have shown promising results, outperforming known anti-fibrotic drugs in inhibiting fibrosis in hepatic stellate cells, which could lead to new treatments for fibrotic diseases .
Chemistry: Synthesis of Heterocycles
This compound is used as a starting reagent in the synthesis of various heterocyclic compounds. These heterocycles are important in the development of pharmaceuticals and materials with specific chemical properties .
Materials Science: Spectrophotometric Analysis
In materials science, the compound’s role in the derivatization of carboxyl groups is significant for the spectrophotometric analysis of materials, which is essential for characterizing the chemical composition and properties of novel materials .
Biology: Cytotoxicity Studies
The cytotoxicity of derivatives of this compound has been evaluated on human embryonic kidney cells (HEK-293). The results indicate that these compounds are non-toxic to human cells, which is an important consideration in drug development and biological research .
Molecular Docking Studies
In silico molecular docking studies have utilized derivatives of this compound to explore their interactions with biological targets. These studies help predict the binding affinity and mode of action of potential drugs, streamlining the drug discovery process .
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis, its physical and chemical properties, and its potential biological activities. For example, one study discussed the design and synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives , suggesting that this could be a fruitful area for future research.
Propiedades
IUPAC Name |
4,5-dimethyl-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-12-13(2)17-11-18-15(12)20-9-7-19(8-10-20)14-5-3-4-6-16-14/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLILBOOBVHKNCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2756539.png)
![4,4-Difluoro-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B2756543.png)
![3-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one](/img/structure/B2756548.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2756550.png)
![N-(furan-2-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2756552.png)



![Methyl 3-{[(4-bromo-3-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2756557.png)

![Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate](/img/structure/B2756559.png)

![5-Chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2756561.png)
